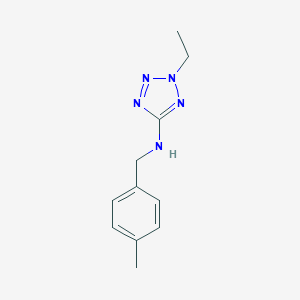![molecular formula C17H16ClNO4 B272090 5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272090.png)
5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one, also known as CFI-400945, is a small molecule inhibitor of checkpoint kinase 1 (CHK1). It is currently being studied for its potential use in cancer treatment, as CHK1 is a key regulator of the DNA damage response pathway, which is often dysregulated in cancer cells.
作用机制
5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one works by inhibiting CHK1, a protein kinase that is involved in the cellular response to DNA damage. CHK1 is activated in response to DNA damage, and helps to prevent the replication of damaged DNA by slowing down the cell cycle and allowing time for DNA repair to occur. In cancer cells, which often have defects in the DNA damage response pathway, CHK1 is overactive, leading to increased cell survival and resistance to DNA-damaging agents. By inhibiting CHK1, 5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one can sensitize cancer cells to DNA damage and increase their susceptibility to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to cause DNA damage and cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death). It has also been shown to have anti-angiogenic effects, meaning it can inhibit the growth of new blood vessels that tumors need to grow and spread.
实验室实验的优点和局限性
One advantage of 5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one is that it has shown promising results in preclinical models, indicating its potential as a cancer therapy. However, one limitation is that it has not yet been studied in clinical trials, so its safety and efficacy in humans is not yet known.
未来方向
There are several potential future directions for research on 5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. One area of interest is in combination therapies with other DNA-damaging agents, such as PARP inhibitors or immunotherapy. Another potential direction is in the development of biomarkers to identify patients who are most likely to benefit from treatment with 5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one. Additionally, further research is needed to determine the optimal dosing and scheduling of 5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one in clinical trials.
合成方法
The synthesis of 5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one involves several steps, starting with the reaction of 5-chloro-3-hydroxyindole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-(2,4-dimethylfuran-3-yl)-2-oxoethylamine to form the desired amide. The final step involves the reduction of the ketone group using sodium borohydride to yield 5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one.
科学研究应用
5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one has been shown to have potential as a cancer therapy, particularly in combination with other DNA-damaging agents such as chemotherapy or radiation therapy. It has also been studied in preclinical models for its potential use in treating neuroblastoma, a type of childhood cancer.
属性
产品名称 |
5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one |
|---|---|
分子式 |
C17H16ClNO4 |
分子量 |
333.8 g/mol |
IUPAC 名称 |
5-chloro-3-[2-(2,4-dimethylfuran-3-yl)-2-oxoethyl]-3-hydroxy-1-methylindol-2-one |
InChI |
InChI=1S/C17H16ClNO4/c1-9-8-23-10(2)15(9)14(20)7-17(22)12-6-11(18)4-5-13(12)19(3)16(17)21/h4-6,8,22H,7H2,1-3H3 |
InChI 键 |
LIGFQBAGJKILCI-UHFFFAOYSA-N |
SMILES |
CC1=COC(=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)C)O)C |
规范 SMILES |
CC1=COC(=C1C(=O)CC2(C3=C(C=CC(=C3)Cl)N(C2=O)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(benzyloxy)-5-chlorobenzyl]-N-(1-ethyl-1H-tetraazol-5-yl)amine](/img/structure/B272014.png)
![5-chloro-3-hydroxy-1-methyl-3-[2-oxo-2-(4-propylphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272088.png)
![5-chloro-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272092.png)
![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B272093.png)

![5-chloro-3-hydroxy-1-methyl-3-[2-(naphthalen-1-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272095.png)
![5-chloro-3-hydroxy-1-(1-naphthylmethyl)-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B272097.png)
![5-chloro-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272098.png)
![5-chloro-3-[2-(3,5-dimethyl-1H-pyrazol-4-yl)-2-oxoethyl]-3-hydroxy-1-(4-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272100.png)
![5-chloro-3-hydroxy-1-(4-methylbenzyl)-3-{2-oxo-2-[4-(1H-pyrrol-1-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B272101.png)
![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-butenyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272105.png)
![3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-5-chloro-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272107.png)
![5-chloro-3-[(3E)-4-(furan-2-yl)-2-oxobut-3-en-1-yl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B272108.png)